molecular formula C11H16N2OS B5495464 N-[2-(METHYLSULFANYL)PHENYL]-N'-PROPYLUREA

N-[2-(METHYLSULFANYL)PHENYL]-N'-PROPYLUREA

Cat. No.: B5495464
M. Wt: 224.32 g/mol
InChI Key: CTSUPGMXUIWSES-UHFFFAOYSA-N
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Description

N-[2-(METHYLSULFANYL)PHENYL]-N’-PROPYLUREA is an organic compound that belongs to the class of ureas It is characterized by the presence of a phenyl ring substituted with a methylsulfanyl group and a propylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(METHYLSULFANYL)PHENYL]-N’-PROPYLUREA can be achieved through several methods. One common approach involves the reaction of 2-(methylsulfanyl)aniline with propyl isocyanate under controlled conditions. The reaction typically proceeds in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran, and may require a catalyst to enhance the reaction rate. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of N-[2-(METHYLSULFANYL)PHENYL]-N’-PROPYLUREA may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(METHYLSULFANYL)PHENYL]-N’-PROPYLUREA can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation, sulfuric acid as catalyst.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Corresponding amine.

    Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

N-[2-(METHYLSULFANYL)PHENYL]-N’-PROPYLUREA has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(METHYLSULFANYL)PHENYL]-N’-PROPYLUREA involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby preventing the enzyme from catalyzing its substrate. The pathways involved in its mechanism of action depend on the specific biological target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(METHYLSULFANYL)PHENYL]CYCLOPENTANECARBOXAMIDE: Similar structure with a cyclopentane ring instead of a propyl group.

    2-(METHYLSULFANYL)-N-(2-{[2-(METHYLSULFANYL)BENZOYL]AMINO}PHENYL)BENZAMIDE: Contains additional benzamide moieties.

    2-CHLORO-N-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE: Features a chloro group and an acetamide moiety.

Uniqueness

N-[2-(METHYLSULFANYL)PHENYL]-N’-PROPYLUREA is unique due to its specific combination of a methylsulfanyl-substituted phenyl ring and a propylurea moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(2-methylsulfanylphenyl)-3-propylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2OS/c1-3-8-12-11(14)13-9-6-4-5-7-10(9)15-2/h4-7H,3,8H2,1-2H3,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSUPGMXUIWSES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NC1=CC=CC=C1SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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